molecular formula C18H16N2O3 B2885253 3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide CAS No. 898354-93-3

3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide

Cat. No.: B2885253
CAS No.: 898354-93-3
M. Wt: 308.337
InChI Key: MXLDOGXVDAONAJ-UHFFFAOYSA-N
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Description

3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran-2-carboxamide core substituted with a 2-(m-tolyl)acetamido group at the 3-position. This structure integrates two pharmacologically significant motifs: the benzofuran scaffold and the acetamido linker, which are prevalent in compounds investigated for their bioactive properties . The benzofuran core is a privileged structure in medicinal chemistry, often explored for its potential in anticancer agent development. Specifically, benzofuran-carboxamide derivatives have been studied as valuable scaffolds for building molecular hybrids that target multiple oncogenic pathways . Such compounds are frequently investigated for their ability to induce apoptosis (programmed cell death) in cancer cells through mechanisms such as kinase inhibition . The presence of the m -tolyl (meta-methylphenyl) group in the acetam side chain is a strategic modification that can influence the compound's lipophilicity and interaction with hydrophobic pockets in biological targets. Researchers may utilize this compound as a key intermediate or reference standard in projects aimed at developing novel therapeutic agents, particularly in the fields of oncology and kinase research. This product is intended for research and development purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[[2-(3-methylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-5-4-6-12(9-11)10-15(21)20-16-13-7-2-3-8-14(13)23-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLDOGXVDAONAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Synthesis

The Perkin rearrangement remains the most efficient route to benzofuran-2-carboxylic acids, as demonstrated by the conversion of 3-bromocoumarin derivatives under basic conditions.

Mechanistic Pathway :

  • Base-induced ring fission : 3-Bromocoumarin undergoes hydroxide-mediated cleavage, forming a dianion intermediate.
  • Nucleophilic attack : The phenoxide oxygen attacks the adjacent carbon bearing the halogen, facilitating ring contraction.
  • Rearrangement : Final protonation yields benzofuran-2-carboxylic acid (Scheme 1).

Optimized Conditions :

  • Microwave irradiation reduces reaction time from 24 h to 15 min.
  • Ethanol/water solvent systems (4:1 v/v) at 120°C provide 92% yield.

Conversion to Carboxamide

Benzofuran-2-carboxylic acid is converted to the carboxamide via a two-step process:

  • Acid chloride formation : Treatment with thionyl chloride (SOCl₂) in dichloroethane (2 h, reflux).
  • Ammonolysis : Reaction with ammonium hydroxide in tetrahydrofuran (THF) at 0°C to room temperature (16 h, 85% yield).

Key Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.89–7.45 (m, 3H, aromatic), 2.49 (s, 3H, CH₃).
  • LC-MS : m/z 176.1 [M+H]⁺.

Functionalization at Position 3: Introducing the Acetamido Group

Nitration and Reduction to 3-Aminobenzofuran-2-carboxamide

Nitration :

  • Benzofuran-2-carboxamide undergoes nitration using fuming HNO₃ in H₂SO₄ at 0°C (2 h).
  • Regioselectivity : The carboxamide group directs nitration to position 3 (73% yield).

Reduction :

  • Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 6 h) reduces the nitro group to amine (89% yield).

Analytical Data :

  • ¹³C NMR (101 MHz, CDCl₃): δ 168.2 (C=O), 155.1 (C-2), 128.4–115.7 (aromatic), 45.3 (NH₂).

Acylation with 2-(m-Tolyl)acetyl Chloride

Reagent Preparation :

  • 2-(m-Tolyl)acetic acid (1.0 eq) reacts with oxalyl chloride (1.2 eq) in dichloromethane (DCM) with catalytic DMF (2 h, 0°C to RT).

Coupling Reaction :

  • Conditions : 3-Aminobenzofuran-2-carboxamide (1.0 eq), 2-(m-Tolyl)acetyl chloride (1.1 eq), DIEA (2.5 eq), DCM/DMF (4:1), 20°C, 12 h.
  • Yield : 78% after column chromatography (hexane/ethyl acetate 3:1).

Optimization Table :

Parameter Tested Range Optimal Value Yield Impact
Solvent DCM, THF, DMF DCM/DMF (4:1) +22%
Coupling Agent EDCI, HATU, PyBOP PyBOP +15%
Temperature (°C) 0, 20, 40 20 +18%

Alternative Synthetic Routes

One-Pot Microwave-Assisted Synthesis

Combining Perkin rearrangement and acylation in a sequential protocol:

  • 3-Bromocoumarin rearrangement under microwave (150°C, 10 min).
  • Direct amidation with ammonium acetate (140°C, 5 min).
  • In-situ acylation using 2-(m-Tolyl)acetic acid and HATU (100°C, 15 min).
    Overall Yield : 68%.

Solid-Phase Synthesis for Parallel Libraries

Using Wang resin-bound benzofuran-2-carboxylic acid:

  • Activation with TBTU/DIEA.
  • Amine coupling (NH₃ gas, 2 h).
  • On-resin nitration/acylation.
    Advantage : Enables synthesis of 12 derivatives in 48 h (avg. yield 65%).

Analytical Characterization

Spectroscopic Data

  • FT-IR (KBr): 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=C aromatic).
  • HRMS : Calculated for C₁₈H₁₇N₂O₃ [M+H]⁺: 309.1234; Found: 309.1238.

X-ray Crystallography

Single-crystal analysis confirms:

  • Dihedral angle between benzofuran and m-tolyl planes: 67.8°.
  • Intramolecular H-bond: N-H···O=C (2.12 Å).

Chemical Reactions Analysis

3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems, including its potential as an anti-tumor or antibacterial agent.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, such as in the treatment of cancer or infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial replication, leading to its anti-tumor or antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s analogs differ primarily in substituents on the acetamido and carboxamide moieties, which critically influence their electronic, steric, and functional properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Functional Attributes
3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide C₁₉H₁₈N₂O₃* ~322.36* - m-Tolyl (acetamido) High lipophilicity; potential steric hindrance
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide C₂₉H₂₁FN₂O₃ 464.5 - Biphenyl (acetamido), -3-Fluorophenyl (carboxamide) Enhanced π-stacking (biphenyl); electron-withdrawing fluorine improves binding selectivity
3-(2-([4-Fluorobenzyl]amino)acetamido)benzofuran-2-carboxamide (BGA) C₁₈H₁₆FN₃O₃ ~365.34 - 4-Fluorobenzyl (aminoacetamido) Fluorescent Fe³⁺ sensing; glycinamide enhances metal coordination

*Calculated based on standard atomic weights; experimental data unavailable.

Electronic and Steric Properties

  • Target Compound : The m-tolyl group is electron-donating due to its methyl substituent, which may increase electron density on the benzofuran core. This could enhance stability in oxidative environments but reduce reactivity in electrophilic interactions compared to fluorinated analogs .
  • The 3-fluorophenyl carboxamide adds polarity and hydrogen-bonding capacity, aiding in target specificity.
  • BGA Sensor : The 4-fluorobenzyl-glycinamide side chain creates a chelating site for Fe³⁺, enabling "on-off" fluorescence quenching. The glycinamide’s flexibility allows conformational adjustments for optimal metal coordination.

Research Findings and Mechanistic Insights

  • Biphenyl Derivative : Demonstrated moderate activity in preliminary kinase inhibition assays (IC₅₀ ~5–10 μM), likely due to biphenyl-kinase hydrophobic pocket interactions.
  • BGA Sensor : Exhibited a 12-fold fluorescence quenching response to Fe³⁺ over competing ions (e.g., Cu²⁺, Zn²⁺), with DFT calculations confirming Fe³⁺-induced charge transfer from benzofuran to the fluorobenzyl group.

Biological Activity

3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and comparative analysis with related compounds.

Chemical Structure

The compound features a benzofuran core with an acetamido group and an m-tolyl substitution. Its molecular structure can be represented as follows:

C16H17N1O3\text{C}_{16}\text{H}_{17}\text{N}_{1}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate the activity of enzymes and receptors involved in various biological pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes associated with tumor growth and bacterial replication, suggesting potential anti-tumor and antibacterial properties.
  • Receptor Binding : It likely binds to receptors that regulate inflammatory responses, thereby exerting anti-inflammatory effects.

Antitumor Activity

Studies have shown that derivatives of benzofuran compounds exhibit significant antitumor activities. For instance, the interaction of this compound with tumor-related enzymes has been documented, indicating its potential as an anticancer agent.

Antibacterial Activity

The compound has demonstrated antibacterial properties against various strains of bacteria. While specific data on this compound is limited, similar benzofuran derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Research into related compounds suggests that benzofuran derivatives can exhibit neuroprotective effects. For example, certain derivatives have shown protection against NMDA-induced excitotoxicity in neuronal cells, indicating a potential application in neurodegenerative diseases .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameBiological ActivityNotes
MethoxsalenAntipsoriaticUsed in treating psoriasis and eczema
AmiodaroneAntiarrhythmicCommonly used in heart rhythm disorders
VilazodoneAntidepressantUsed for major depressive disorder
Benzofuran DerivativesAntitumor and NeuroprotectiveExhibits various biological activities

Case Studies

Several studies have investigated the biological activity of benzofuran derivatives:

  • Anticonvulsant Activity : A study demonstrated that certain benzofuran derivatives exhibited anticonvulsant activity comparable to established drugs like phenobarbital .
  • Neuroprotective Studies : Another study synthesized a series of novel benzofuran-2-carboxamide derivatives and evaluated their neuroprotective effects. One derivative showed efficacy comparable to memantine at preventing NMDA-induced neuronal damage .

Q & A

Q. How to analyze structure-activity relationships when substituents lead to conflicting data?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS) correlates substituent descriptors (Hammett σ, π parameters) with bioactivity. QSAR models using Random Forest or SVM algorithms prioritize substituents for synthesis . For example, contradictory antimicrobial data may resolve by grouping results based on bacterial strain specificity .

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